

# Spectroscopic and Synthetic Profile of Iodomethyl Pivalate: A Technical Guide

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## Compound of Interest

Compound Name: Iodomethyl pivalate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical methodologies for **iodomethyl pivalate** (CAS No. 53064-79-2). This key pharmaceutical intermediate, also known as iodomethyl 2,2-dimethylpropanoate, is crucial in the synthesis of various therapeutic agents. This document is intended to serve as a valuable resource for professionals in research and drug development.

## Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic information is based on established principles of organic spectroscopy and predictive modeling. These values provide a strong foundational understanding of the compound's spectral characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **Iodomethyl Pivalate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.9	Singlet	2H	-CH <sub>2</sub> -I
~1.2	Singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **Iodomethyl Pivalate**

Chemical Shift ( $\delta$ ) ppm	Assignment
~177	C=O (Ester Carbonyl)
~39	-C(CH <sub>3</sub> ) <sub>3</sub> (Quaternary Carbon)
~27	-C(CH <sub>3</sub> ) <sub>3</sub> (tert-Butyl Carbons)
~-20	-CH <sub>2</sub> -I (Iodomethyl Carbon)

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Peaks for **Iodomethyl Pivalate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2970 - 2870	Strong	C-H stretch (Alkyl)
~1730	Strong	C=O stretch (Ester)
~1280	Strong	C-O stretch (Ester)
~1150	Strong	C-C stretch (tert-Butyl)
~500	Medium	C-I stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for **Iodomethyl Pivalate**

m/z	Proposed Fragment Ion
242	[M] <sup>+</sup> (Molecular Ion)
115	[M - I] <sup>+</sup>
85	[O=C-C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> (Pivaloyl cation)
57	[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> (tert-Butyl cation)

## Experimental Protocols

### Synthesis of Iodomethyl Pivalate

A common and efficient method for the synthesis of **iodomethyl pivalate** involves the reaction of chloromethyl pivalate with an iodide salt.<sup>[1]</sup>

Materials:

- Chloromethyl pivalate
- Sodium iodide
- Ethyl acetate (solvent)
- Calcium chloride (drying agent)
- 5% Sodium thiosulfate solution
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine chloromethyl pivalate, sodium iodide, and ethyl acetate.
- Add calcium chloride to the mixture to control moisture.
- Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6 hours.
- After cooling the mixture to room temperature, wash it with a 5% sodium thiosulfate solution to remove any unreacted iodine.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter the mixture to remove the drying agent.
- Remove the solvent under reduced pressure to yield **iodomethyl pivalate** as a pale yellow liquid.<sup>[1]</sup>

## NMR Spectroscopy

### Sample Preparation:

- Dissolve 5-10 mg of **iodomethyl pivalate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry vial.
- Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Ensure the sample height in the NMR tube is adequate for the instrument's detector.

### Data Acquisition:

- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- Standard acquisition parameters for both proton and carbon spectra should be employed.

## ATR-FTIR Spectroscopy

### Sample Preparation and Data Acquisition:

- Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.[\[7\]](#)  
[\[8\]](#)
- Place a small drop of neat **iodomethyl pivalate** directly onto the ATR crystal.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Acquire the spectrum over a standard range (e.g.,  $4000\text{-}400\text{ cm}^{-1}$ ).[\[8\]](#)
- Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
- Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

## Gas Chromatography-Mass Spectrometry (GC-MS)

### Sample Preparation:

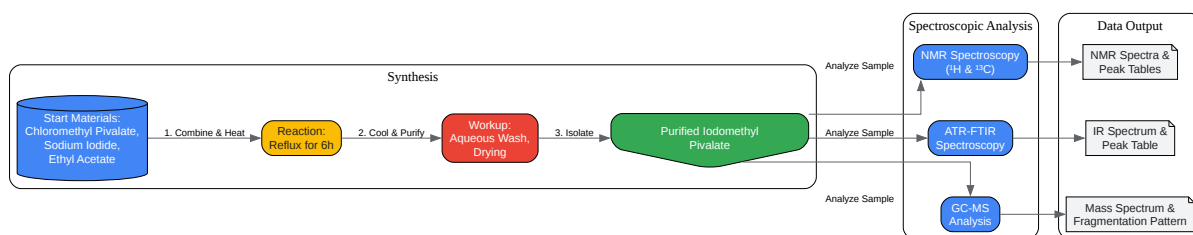
- Prepare a dilute solution of **iodomethyl pivalate** in a volatile organic solvent such as dichloromethane or ethyl acetate.

#### Instrumentation and Conditions:

- Gas Chromatograph: Use a GC equipped with a capillary column suitable for the analysis of alkyl halides (e.g., a 5% phenyl-methylpolysiloxane column).
- Injection: Inject a small volume (e.g., 1  $\mu$ L) of the prepared solution into the GC inlet.
- Oven Program: A temperature gradient can be employed to ensure good separation, for example, starting at a lower temperature and ramping up.
- Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode.
- Data Acquisition: Acquire mass spectra over a suitable m/z range (e.g., 40-300 amu).

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of **iodomethyl pivalate**.



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Caption: Synthesis and Spectroscopic Analysis Workflow of **Iodomethyl Pivalate**.

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## References

- 1. nbinnno.com [nbinnno.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. organomation.com [organomation.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. agilent.com [agilent.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
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